

assessing the purity of commercial Indoline-5,6-diol hydrobromide from different suppliers

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Compound of Interest

Compound Name: Indoline-5,6-diol hydrobromide

Cat. No.: B159926

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A Comparative Purity Analysis of Commercial Indoline-5,6-diol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Indoline-5,6-diol hydrobromide is a pivotal intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Given its significance, the purity of this compound is paramount to ensure the reliability, reproducibility, and safety of downstream applications. This guide provides a comprehensive comparison of the purity of **Indoline-5,6-diol hydrobromide** from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental protocols for purity assessment.

Comparative Purity and Impurity Profile

The purity of **Indoline-5,6-diol hydrobromide** from three different suppliers was assessed using High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (^1H -NMR) spectroscopy. The results, including the identification and quantification of key impurities, are summarized in the table below.

Parameter	Supplier A	Supplier B	Supplier C
Appearance	Off-white to light pink powder	White crystalline powder	Light brown powder
Purity by HPLC (Area %)	98.7%	99.8%	97.2%
Purity by ¹ H-NMR (mol %)	98.5%	>99.5%	96.9%
Impurity 1: Indoline-5,6-dione	0.8%	<0.1%	1.5%
Impurity 2: 5,6-Dimethoxyindoline	0.3%	Not Detected	0.8%
Impurity 3: Unidentified Impurities	0.2%	<0.1%	0.5%
Water Content (Karl Fischer)	0.5%	0.1%	1.2%
Residual Solvents (GC-HS)	<0.1%	<0.05%	0.3% (Ethanol)

Experimental Protocols

Detailed methodologies for the key experiments performed in this comparative analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify **Indoline-5,6-diol hydrobromide** from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
 - 0-5 min: 5% B
 - 5-20 min: 5% to 95% B
 - 20-25 min: 95% B
 - 25-26 min: 95% to 5% B
 - 26-30 min: 5% B
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 30 $^{\circ}$ C.
- Detection Wavelength: 280 nm.
- Sample Preparation: Accurately weigh and dissolve approximately 1 mg of **Indoline-5,6-diol hydrobromide** in 1 mL of mobile phase A.

Proton Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy for Structural Confirmation and Impurity Identification

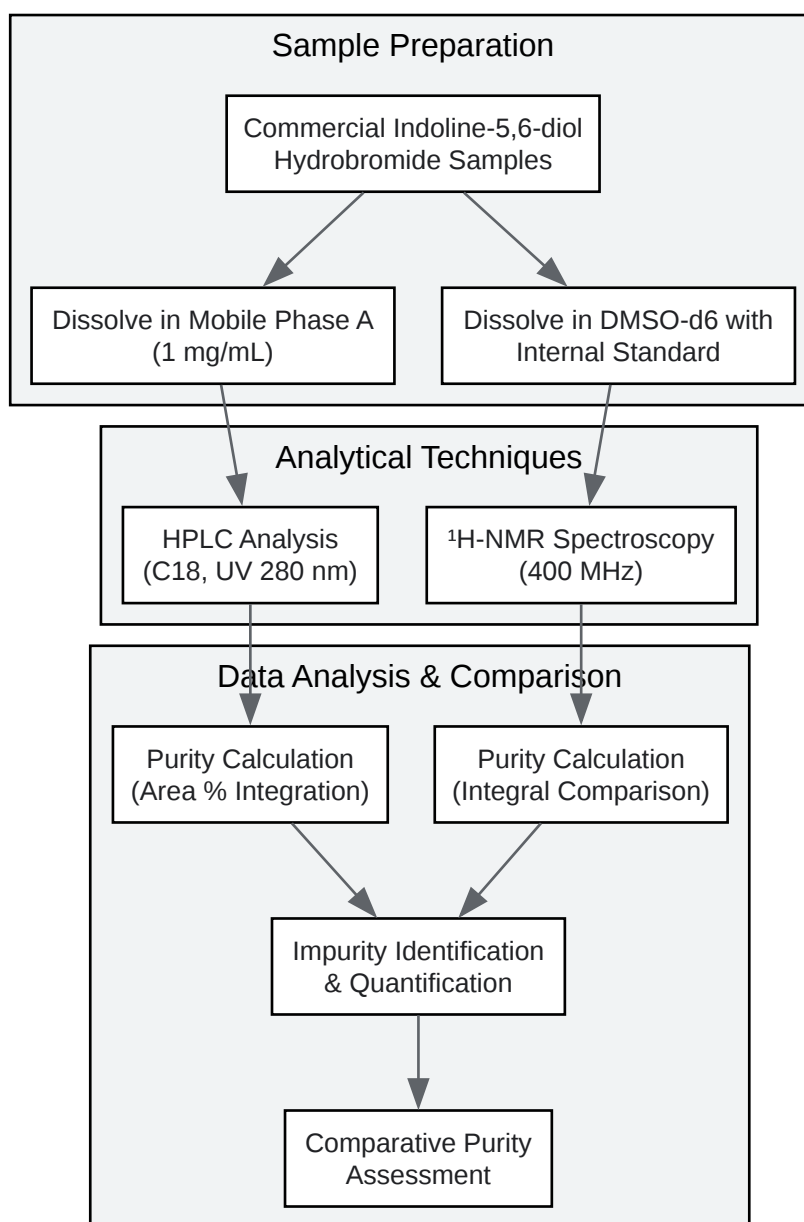
^1H -NMR spectroscopy is employed for the structural elucidation of the main component and the identification and quantification of impurities.

- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6).

- Internal Standard: Maleic acid (a certified reference material).
- Sample Preparation: Accurately weigh approximately 10 mg of **Indoline-5,6-diol hydrobromide** and 5 mg of maleic acid into an NMR tube. Add approximately 0.75 mL of DMSO- d_6 and dissolve completely.
- Data Acquisition:
 - Acquire a standard 1H -NMR spectrum.
 - Ensure a sufficient relaxation delay (e.g., $d1 = 30$ s) to allow for complete relaxation of all protons for accurate quantification.
- Data Analysis:
 - The purity is calculated by comparing the integral of a characteristic proton signal of **Indoline-5,6-diol hydrobromide** with the integral of the vinylic protons of the maleic acid internal standard.
 - Identify signals corresponding to potential impurities, such as residual starting materials (e.g., 5,6-dimethoxyindoline) or oxidation products (e.g., indoline-5,6-dione).

Visualizing Experimental and Biological Contexts

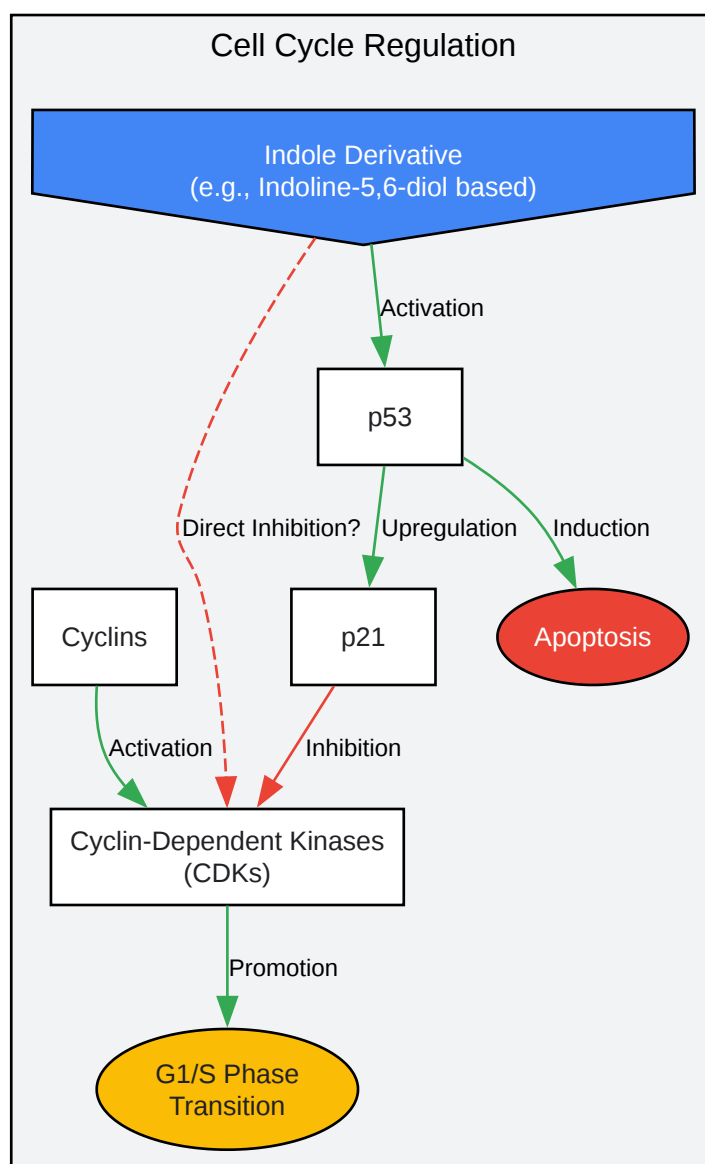
To further clarify the processes involved in this analysis and the biological relevance of indoline derivatives, the following diagrams are provided.



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Experimental workflow for purity assessment.

Indole derivatives are known to interact with various cellular signaling pathways, making them attractive scaffolds for drug development. One such pathway involves the regulation of the cell cycle, a critical process in cancer progression.



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